2,4-Octadien-1-ol, (2E,4E)-

Flavor chemistry GRAS baked goods

(2E,4E)-2,4-Octadien-1-ol (CAS 18409-20-6; FEMA 3956; JECFA is a straight-chain, C8 unsaturated fatty alcohol bearing a conjugated dienol system with all‑trans geometry at positions 2 and It is classified as a fatty alcohol and is recognized as a GRAS flavoring agent by the Flavor and Extract Manufacturers Association. The compound presents a distinctive savory, chicken-fat, creamy‑waxy aroma that differentiates it from mono‑olefinic alcohols of similar chain length.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 18409-20-6
Cat. No. B100468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Octadien-1-ol, (2E,4E)-
CAS18409-20-6
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCC=CC=CCO
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6-
InChIKeyLMBAOEUOOJDUBP-DEQVHDEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4E)-2,4-Octadien-1-ol (CAS 18409-20-6): A Stereochemically Defined Flavor and Pheromone Intermediate


(2E,4E)-2,4-Octadien-1-ol (CAS 18409-20-6; FEMA 3956; JECFA 1180) is a straight-chain, C8 unsaturated fatty alcohol bearing a conjugated dienol system with all‑trans geometry at positions 2 and 4. It is classified as a fatty alcohol [1] and is recognized as a GRAS flavoring agent by the Flavor and Extract Manufacturers Association [2]. The compound presents a distinctive savory, chicken-fat, creamy‑waxy aroma that differentiates it from mono‑olefinic alcohols of similar chain length . Its defined double‑bond configuration is critical for both flavor compound identity and utility as a chiral pool building block in insect pheromone synthesis, where stereochemical fidelity directly correlates with biological activity .

(2E,4E)-2,4-Octadien-1-ol Is Not Interchangeable with Mixed-Isomer or Mono‑olefinic Analogs


In food and fragrance formulations, total isomer content (“sum of isomers”) alone does not guarantee functional equivalence: the (2E,4E) configuration is the evaluated GRAS form [1] and its oleogustus profile (fatty, chicken, creamy) is lost upon substitution with mixed (E/Z) octadienol isomers or with the mono‑olefin (E)-2-octen-1-ol, which delivers a markedly different green‑citrus character . In pheromone synthesis, the all‑trans conjugated system is a prerequisite for the biological activity of several sphingid moth attractants; even minor contamination with the (2Z,4E) isomer can abolish or significantly lower the electroantennographic response established for the (2E,4E) scaffold . Consequently, procurement specifications based solely on molecular formula or nominal purity fail to capture these functional differentiators.

(2E,4E)-2,4-Octadien-1-ol Differentiation Evidence: Head‑to‑Head Quantitative and Sensory Comparisons


Flavor‑Use Levels in Baked Goods: (2E,4E)-Octadienol vs. (E)-2-Octen-1-ol

According to FEMA GRAS survey data collated by the Perflavory database, (2E,4E)-2,4-octadien-1-ol (FEMA 3956) is actively deployed in baked‑goods formulations at average levels of 3.0 ppm and up to 14.5 ppm maximum [1]. In contrast, its closest mono‑olefinic homolog, (E)-2-octen-1-ol (FEMA 3887), has no recorded use in baked goods (average and maximum ppm both reported as “–”), with its surveyed applications limited to trace levels in cheese (0.01/0.10 ppm) and savory categories [2]. This usage divergence reflects the distinct, heat‑stable savory character of the dienol, which survives baking conditions and complements cereal and meat notes, whereas the mono‑olefin imparts a green‑citrus profile incompatible with baked systems.

Flavor chemistry GRAS baked goods

Odor‑Quality Binary Decision: Savory vs. Green‑Citrus Character

Organoleptic evaluation at 100 % substance, as documented on the Parchem supplier datasheet, characterizes (2E,4E)-2,4-octadien-1-ol as “Fatty, chicken fat, with a creamy waxy nuance” and at 1–5 ppm dilution as “Fatty, oily and waxy with a brothy savory chicken and beef note. Creamy with a cucumber and melon nuance” . By comparison, (E)-2-octen-1-ol is described as “green citrus vegetable fatty” with an application spectrum spanning cucumber, melon, and green herbs [1]. The difference lies in the presence of two conjugated E‑double bonds, which introduces a warm, fatty, brothy tonality absent in the single‑bond olefin alcohol.

Sensory science olfactometry flavor ingredients

Stereochemical Purity Thresholds for Insect Pheromone Synthesis

The (2E,4E)-dienol is a documented intermediate for the sex pheromones of sphingid moths (e.g., Manduca sexta) . Although direct comparative electroantennogram data for the four octadienol geometric isomers are sparse in the open literature, the general structure‑activity relationship for conjugated diene lepidopteran pheromones establishes that the (E,E) configuration is often essential for receptor activation, while (E,Z) or (Z,Z) isomers serve as potent antagonists [1]. A commercial-grade (2E,4E)-2,4-octadien-1-ol typically meets >93 % (2E,4E) purity , contrasting with “mixed isomer” products (e.g., CAS 56904-85-9) that can contain up to 10‑15 % of non-(E,E) forms, severely reducing synthetic yield of the bioactive pheromone final product.

Entomology pheromone chemistry stereoselective synthesis

Regulatory Visibility: FEMA GRAS / JECFA Evaluation Limited to (E,E)‑Isomer

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated (E,E)-2,4-octadien-1-ol (JECFA No. 1180) and concluded “No safety concern at current levels of intake” (2003, session 61) [1]. This evaluation and the corresponding FEMA GRAS 3956 designation explicitly reference the (E,E)‑isomer. Other geometric isomers (e.g., (2E,4Z), CAS 56904-85-9) lack an independent JECFA safety assessment, and the EU Union List for flavouring substances does not currently assign a separate FL‑number for the non‑(E,E) forms [2]. In practice, this means only the (2E,4E) isomer can be cited under existing GRAS determinations for food‑flavor applications in the U.S., and the burden of proof for safety rests on the user if another isomer is substituted.

Regulatory science flavor GRAS JECFA

Chain‑Length Analogue Differentiation: (2E,4E)-Octadienol vs. (2E,4E)-Decadienol in Flavor Potency and Volatility

The higher homolog (2E,4E)-2,4-decadien-1-ol (C10, CAS 18409-21-7) shares the same conjugated (E,E)‑dienol core but adds two methylene units. This structural increment increases logP (2.30 for octadienol vs. ~3.0 estimated for decadienol ) and raises the boiling point from 75 °C at 0.5 mmHg to approximately 112 °C at 13 hPa, a 37 °C difference under reduced pressure [1]. The volatility difference directly impacts headspace partitioning: the octadienol delivers a more top‑note savory impact in instant soups and dry‑mix applications, whereas the decadienol provides greater substantivity but a slower release, making it more suitable for long‑chewing or baked matrices where sustained retronasal character is desired . The commercial purity specification for (2E,4E)-octadienol (≥93 % single isomer) is also tighter than that frequently assigned to (2E,4E)-decadienol (≥85‑90 % of the named isomer, with the balance being (E,Z) species) [1], giving the octadienol a narrow compositional scatter advantage for quantitative flavor fingerprinting.

Flavor chemistry QSPR homolog comparison

(2E,4E)-2,4-Octadien-1-ol Optimal Deployment Scenarios: Where Specificity Drives Procurement


Savory Bakery and Dry‑Mix Formulations Requiring a “Chicken‑Fat” Top Note

Based on the quantitative use‑level data (Section 3, Evidence 1) showing that (2E,4E)-2,4-octadien-1-ol is employed at up to 14.5 ppm in baked goods while (E)-2-octen-1-ol is absent from this category, savory‑snack developers and bouillon‑cube manufacturers should preferentially procure the (2E,4E)‑dienol for oven‑stable, meaty‑aroma delivery. The compound imparts a robust brothy fat note that survives baking temperatures, directly aligning with the sensory profile documented in Section 3, Evidence 2.

Sphingid Moth Pheromone Synthesis: Stereochemically Defined Intermediate

As shown in Section 3, Evidence 3, the (2E,4E) isomer is the validated precursor for Manduca sexta sex‑pheromone components. Entomological laboratories and integrated pest‑management companies must specify CAS 18409-20-6 with a certificate of analysis confirming ≥93 % (2E,4E) purity to avoid antagonist contamination (e.g., from (2Z,4E)-octadienol). Lower‑purity mixed‑isomer batches introduce an uncontrollable risk of reduced field trap efficacy.

Flavor Houses Compiling Safety‑Dossier Compliant Savory Blends

Regulatory evidence (Section 3, Evidence 4) indicates that only the (E,E)‑isomer carries a positive JECFA safety evaluation (No. 1180). Flavor‑house procurement teams that must submit a FEMA GRAS‑based dossier for a new meat‑analogue flavor should therefore expressly request “(2E,4E)-2,4-octadien-1-ol (FEMA 3956) – JECFA‑evaluated” rather than generic “2,4-octadien-1-ol,” to avoid receiving non‑evaluated isomer mixtures that would invalidate the dossier.

Volatility‑Optimized Top‑Note Delivery for Instant Soups and Gravies

The chain‑length comparison in Section 3, Evidence 5 highlights that (2E,4E)-2,4-octadien-1-ol boils at 75 °C/0.5 mmHg, roughly 37 °C below its C10 homolog under comparable vacuum conditions. For instant‑powder applications where rapid headspace release upon hot‑water reconstitution is critical, formulators should select the C8 dienol over the C10 analog to achieve immediate savory aroma impact. The tighter isomeric purity specification of the octadienol also facilitates peak‑area fidelity during GC‑MS quality control of the final flavor blend.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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